N~2~-Phenyl-L-glutamine
Description
Significance in Amino Acid Metabolism Research
N2-Phenylacetyl-L-glutamine plays a noteworthy role in amino acid metabolism, primarily as a mechanism for nitrogen waste disposal. wikipedia.org Its formation represents an alternative pathway to the conventional urea (B33335) cycle, which is the primary method for detoxifying ammonia (B1221849) in the body. nih.gov This alternative route becomes particularly significant in individuals with compromised urea cycle function or certain metabolic disorders. wikipedia.orgebi.ac.uk
The synthesis of this compound is a multi-step, multi-organismal process. It begins in the gut, where microbes metabolize the essential amino acid phenylalanine from dietary proteins into phenylacetic acid (PAA). acs.orgnih.gov This microbially-produced PAA then enters circulation and is transported to the liver and kidneys. nih.gov In the mitochondria of human liver cells, the enzyme glutamine N-acetyltransferase catalyzes the conjugation of PAA (in its activated form, phenylacetyl-CoA) with L-glutamine. wikipedia.orghmdb.ca The resulting N2-Phenylacetyl-L-glutamine is a water-soluble, nitrogen-rich molecule that can be efficiently excreted in the urine. wikipedia.orgnih.gov
This metabolic pathway is crucial for managing nitrogen levels when ammonia accumulates, a condition known as hyperammonemia. wikipedia.org In disorders of the urea cycle or in cases of severe liver or kidney dysfunction, the body's capacity to convert ammonia to urea is impaired. wikipedia.orgnih.gov Under these circumstances, the synthesis of N2-Phenylacetyl-L-glutamine provides a vital escape route for excess nitrogen, thereby mitigating the toxic effects of ammonia. wikipedia.org Consequently, elevated levels of N2-Phenylacetyl-L-glutamine in blood and urine have become an important biomarker for researchers studying chronic kidney disease and inborn errors of metabolism. acs.orgwikipedia.org
Overview of Molecular Structure and Stereochemistry
The distinct biological function of N2-Phenylacetyl-L-glutamine is intrinsically linked to its specific molecular architecture. ontosight.ai Structurally, the compound is an N-acylated amino acid, meaning an acyl group is attached to the nitrogen atom of an amino acid. hmdb.ca
The molecule is composed of two key components: an L-glutamine backbone and a phenylacetyl group. The phenylacetyl group is attached to the α-amino group (the nitrogen at position 2, hence N2) of the glutamine molecule via an amide bond. ontosight.ai The L-stereochemistry of the glutamine component is critical for its biological recognition and synthesis by specific enzymes in the body. ebi.ac.uk
At a physiological pH of approximately 7.3, the carboxylic acid groups of the molecule are typically deprotonated, meaning it exists predominantly in its anionic form, N(2)-phenylacetyl-L-glutaminate. ontosight.ainih.gov This ionization contributes to its solubility in aqueous environments like blood plasma, facilitating its transport and excretion.
Below is a table summarizing the key molecular properties of N2-Phenylacetyl-L-glutamine.
| Property | Value |
| Chemical Formula | C₁₃H₁₆N₂O₄ wikipedia.orgnih.gov |
| IUPAC Name | (2S)-5-amino-5-oxo-2-[(phenylacetyl)amino]pentanoic acid ontosight.ainih.gov |
| Molar Mass | 264.28 g/mol wikipedia.org |
| Synonyms | Phenylacetylglutamine, PAG, Phenyl-Ac-Gln-OH wikipedia.orgstressmarq.com |
| Core Structure | L-glutamine backbone with a phenylacetyl group at the N2 position ontosight.ai |
| Key Functional Groups | Phenyl ring, Amide bonds, Carboxylic acid, Carboxamide |
Historical Perspective of Discovery and Early Research Applications
N2-Phenylacetyl-L-glutamine was first identified as a naturally occurring metabolite present in normal human urine. wikipedia.orghmdb.caacs.org Its discovery was a significant step in understanding the complexities of human metabolism. Early research quickly established that while it is a common constituent in humans, it is notably absent in the urine of many other mammals, suggesting a unique aspect of human nitrogen metabolism. hmdb.ca
The initial focus of research shifted towards clinical contexts, particularly in patients with uremia—a condition associated with kidney failure where waste products accumulate in the blood. ebi.ac.uk Studies in the 1970s and 1980s identified and quantified N2-Phenylacetyl-L-glutamine in the plasma of uremic patients, finding that its concentration was significantly elevated compared to healthy individuals, in whom it was often undetectable in plasma. ebi.ac.uk This established it as a major nitrogenous metabolite that accumulates in uremia. ebi.ac.uk
These early investigations also delved into its biosynthesis, confirming that the compound was synthesized enzymatically in the human liver and kidneys. acs.org The discovery and subsequent research into N2-Phenylacetyl-L-glutamine provided crucial insights into alternative metabolic pathways for nitrogen excretion, laying the groundwork for its current role as a biomarker and a subject of interest in metabolomics and the study of gut-brain-kidney axis communication. acs.orgebi.ac.uk
Properties
CAS No. |
10346-29-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-5-amino-2-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)7-6-9(11(15)16)13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
PMUMUYYQHZMXNQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Chemical Synthesis Pathways for N²-Phenylacetyl-L-glutamine
The creation of N²-Phenylacetyl-L-glutamine in a laboratory setting can be approached through both classical and enzymatic methods.
The primary classical method for synthesizing N²-Phenylacetyl-L-glutamine involves the acylation of the α-amino group of L-glutamine with a phenylacetylating agent. A common approach is the reaction of L-glutamine with phenylacetyl chloride. This reaction is typically performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct. The use of protecting groups for the carboxylic acid and amide functionalities of glutamine may be necessary to ensure selective acylation at the N²-position. A historical synthesis of N-phenylacetyl amino acids was described by Suyama et al. in 1965, providing a foundation for such classical approaches. hmdb.ca
The general reaction can be summarized as: L-Glutamine + Phenylacetyl Chloride → N²-Phenylacetyl-L-glutamine + HCl
Nature provides a highly specific route for the synthesis of N²-Phenylacetyl-L-glutamine, which is particularly relevant in human metabolism. wikipedia.orgfoodb.ca This biochemical pathway is catalyzed by the enzyme Glutamine N-phenylacetyltransferase (EC 2.3.1.14). wikipedia.orgnih.gov This enzyme facilitates the conjugation of phenylacetyl-CoA with L-glutamine to produce N²-Phenylacetyl-L-glutamine and Coenzyme A (CoA). hmdb.cawikipedia.orgnih.govmimedb.org
The enzymatic reaction is as follows: Phenylacetyl-CoA + L-Glutamine ⇌ CoA + α-N-Phenylacetyl-L-glutamine wikipedia.orgnih.gov
This enzyme has been isolated and purified from human liver and kidney mitochondria, which are the primary sites of this metabolic conjugation. hmdb.cawikipedia.orgmimedb.orgresearchgate.netnih.gov Preparations from rat and beef liver have been found to be inactive, indicating a degree of species specificity. acs.org The synthesis is enhanced by the presence of ATP and CoA, which are required for the initial formation of the phenylacetyl-CoA intermediate from phenylacetate (B1230308). researchgate.netacs.org
| Enzymatic Synthesis Overview | |
| Enzyme | Glutamine N-phenylacetyltransferase (EC 2.3.1.14) wikipedia.orgnih.gov |
| Substrates | Phenylacetyl-CoA, L-Glutamine wikipedia.orgnih.gov |
| Products | α-N-Phenylacetyl-L-glutamine, Coenzyme A (CoA) wikipedia.orgnih.gov |
| Cellular Location | Mitochondria of human liver and kidney hmdb.cawikipedia.orgresearchgate.net |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopically labeled N²-Phenylacetyl-L-glutamine is an invaluable tool for metabolic research, mass spectrometry workflows, and metabolite tracking. pubcompare.ai The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for the tracing of metabolic pathways and the quantification of the compound in biological samples. pubcompare.aiphysiology.org
Carbon-13 labeling can be achieved by using ¹³C-labeled precursors in the synthesis. For instance, L-Glutamine labeled with ¹³C at various positions (e.g., L-Glutamine-1-¹³C, L-Glutamine-2-¹³C, L-Glutamine-¹³C₅) can be used as a starting material in either chemical or enzymatic synthesis to produce ¹³C-labeled N²-Phenylacetyl-L-glutamine. medchemexpress.comschd-shimadzu.com
In metabolic studies, labeled compounds like [3-¹³C]lactate can be administered, leading to the incorporation of ¹³C into the hepatic glutamine pool. physiology.org This labeled glutamine is then conjugated with phenylacetate to form labeled N²-Phenylacetyl-L-glutamine, which can be sampled from urine to provide insights into liver intermediary metabolism. physiology.org
Similarly, Nitrogen-15 labeling involves the use of ¹⁵N-enriched precursors. L-Glutamine labeled with ¹⁵N at one or both nitrogen atoms (e.g., L-Glutamine-¹⁵N₂, L-Glutamine-¹⁵N-1) is commercially available and can be utilized for the synthesis of ¹⁵N-N²-Phenylacetyl-L-glutamine. medchemexpress.comckisotopes.com This allows for detailed investigation of nitrogen metabolism and the pathways involving the glutamine moiety of the molecule.
| Available Isotopically Labeled Precursors | |
| Carbon-13 Labeled | L-Glutamine-1-¹³C, L-Glutamine-2-¹³C, L-Glutamine-¹³C₅ medchemexpress.comschd-shimadzu.com |
| Nitrogen-15 Labeled | L-Glutamine-¹⁵N₂, L-Glutamine-¹⁵N-1 medchemexpress.comckisotopes.com |
| Deuterium Labeled | Phenylacetyl-d₅ L-Glutamine scbt.commedchemexpress.com |
| Multi-labeled | L-Glutamine-¹³C₅,¹⁵N₂ medchemexpress.comckisotopes.com |
Synthesis of N²-Phenylacetyl-L-glutamine Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogs and derivatives of N²-Phenylacetyl-L-glutamine is a key strategy for conducting structure-activity relationship (SAR) studies. These studies help to identify the structural features of the molecule that are critical for its biological activity. While specific SAR studies on N²-Phenylacetyl-L-glutamine are not extensively detailed in the provided results, the synthetic strategies for related compounds offer a clear blueprint for potential modifications.
Key modification strategies would include:
Modification of the Phenyl Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the phenylacetyl moiety can probe the effects of electronics and sterics on activity. Synthesis would involve using appropriately substituted phenylacetyl chlorides in the acylation step. nih.govacs.org
Alteration of the Acetyl Linker: The length and nature of the linker between the phenyl ring and the glutamine nitrogen can be varied. For example, replacing the acetyl group with other acyl groups could be achieved by using different acyl chlorides in the synthesis. nih.gov
Modification of the Glutamine Side Chain: The amide group of the glutamine side chain could be substituted or replaced to investigate its importance. For instance, N⁵-substituted derivatives could be synthesized. It is important to note that N⁵-phenyl-L-glutamine is a positional isomer with different properties.
Esterification: The carboxylic acid group can be esterified to improve properties like cell permeability. nih.gov
An example of a synthetic approach for an analog, based on related chemistry, is shown below:
| Synthetic Step | Description | Example Reactant |
| Intermediate Preparation | Acylation of a substituted aniline (B41778) with a haloacetyl halide. acs.org | 3,5-dimethylaniline + bromoacetyl bromide |
| Analog Synthesis | Alkylation of a core structure with the prepared intermediate. The core structure could be a modified glutamine or a different scaffold. acs.org | 2-methyl-6-methoxy-quinolinol + prepared intermediate |
| Final Product | A novel analog where the N²-Phenylacetyl-L-glutamine structure is significantly modified for SAR exploration. | A quinolin-4-yloxyacetamide derivative. acs.org |
These synthetic strategies allow for the systematic exploration of the chemical space around N²-Phenylacetyl-L-glutamine, which is essential for understanding its function and potentially developing new molecules with tailored properties. chemimpex.com
Biochemical Roles and Metabolic Pathways
Endogenous Formation and Biotransformation
The formation of N²-Phenyl-L-glutamine is a key metabolic process for the detoxification and elimination of phenylacetate (B1230308). This biotransformation occurs primarily in the liver and kidneys. wikipedia.orgbevital.no
The core reaction in the formation of N²-Phenyl-L-glutamine involves the conjugation of phenylacetate with the amino acid L-glutamine. reactome.org This process is technically the amino acid acetylation product of phenylacetate. foodb.cahmdb.ca The pathway proceeds in two main steps. First, phenylacetate is activated by reacting with coenzyme A (CoA) and ATP to form phenylacetyl-CoA. reactome.org In the second step, the phenylacetyl group is transferred from phenylacetyl-CoA to L-glutamine, forming N²-Phenyl-L-glutamine and releasing coenzyme A. hmdb.cawikipedia.org
Table 1: Key Molecules in N²-Phenyl-L-glutamine Synthesis
| Molecule | Role |
| Phenylacetate | The initial substrate, a product of phenylalanine metabolism. bevital.nooup.com |
| L-Glutamine | The amino acid that conjugates with phenylacetate, providing a nitrogen sink. wikipedia.org |
| ATP (Adenosine Triphosphate) | Provides the energy for the initial activation of phenylacetate. reactome.org |
| Coenzyme A (CoA) | Activates phenylacetate by forming a thioester bond, creating phenylacetyl-CoA. reactome.org |
| Phenylacetyl-CoA | The activated intermediate that donates the phenylacetyl group. wikipedia.org |
| N²-Phenyl-L-glutamine | The final product, which is then excreted in the urine. wikipedia.org |
The enzyme responsible for catalyzing the final step of this conjugation is Glutamine N-phenylacetyltransferase (GNAT), also referred to as phenylacetyl-CoA:L-glutamine N-acetyltransferase. wikipedia.orgwikipedia.orggenome.jp This enzyme belongs to the transferase family and specifically facilitates the transfer of the phenylacetyl group from phenylacetyl-CoA to L-glutamine. wikipedia.org
The enzymatic reaction can be summarized as follows: Phenylacetyl-CoA + L-glutamine → CoA + α-N-phenylacetyl-L-glutamine wikipedia.org
This reaction is central to the alternative nitrogen disposal pathway. reactome.org
Contribution to Nitrogen Homeostasis and Disposal
N²-Phenyl-L-glutamine is a highly nitrogenous compound, and its formation and subsequent excretion are vital for managing the body's nitrogen balance, especially when the primary nitrogen disposal system is compromised. wikipedia.orgnih.gov
The synthesis of N²-Phenyl-L-glutamine provides an alternative pathway for the excretion of waste nitrogen, bypassing the urea (B33335) cycle. reactome.orgnih.gov This is of particular clinical importance in patients with inborn errors of urea synthesis (urea cycle disorders), who are unable to effectively convert ammonia (B1221849) to urea. wikipedia.orgnih.gov In such conditions, toxic ammonia accumulates in the blood, a condition known as hyperammonemia. wikipedia.org By conjugating with glutamine, which itself is a major carrier of ammonia, phenylacetate facilitates the removal of two nitrogen atoms with each molecule of N²-Phenyl-L-glutamine excreted in the urine. researchgate.netresearchgate.net This process effectively serves as a "nitrogen scavenger," helping to lower plasma ammonia and glutamine concentrations. nih.govyoutube.com
Table 2: Nitrogen Excretion Comparison
| Pathway | Primary Molecule | Nitrogen Atoms Excreted per Molecule | Primary Organ |
| Urea Cycle | Urea | 2 | Liver |
| Alternative Pathway | N²-Phenyl-L-glutamine | 2 | Liver, Kidneys |
In a healthy state, the urea cycle is the primary pathway for disposing of excess nitrogen. However, when the urea cycle is defective, glutamine levels in the blood increase as it sequesters excess ammonia. wikipedia.orgnih.gov The formation of N²-Phenyl-L-glutamine directly utilizes this excess glutamine, thereby reducing the nitrogen burden on the compromised urea cycle. nih.gov Studies have shown that the administration of compounds like phenylbutyrate (which is converted to phenylacetate) can lead to the excretion of a significant portion of dietary nitrogen as N²-Phenyl-L-glutamine, effectively replacing urea as a vehicle for waste nitrogen excretion. nih.govscispace.com This intervention helps maintain nitrogen homeostasis and prevents the severe neurological damage associated with hyperammonemia. nih.govfrontiersin.org
Influence on Endogenous Glutamine Metabolism
N²-Phenyl-L-glutamine, a metabolite derived from both microbial and mammalian metabolic activities, plays a role in nitrogen homeostasis, which in turn influences the body's management of endogenous glutamine. Its formation is particularly significant in conditions of nitrogen excess, where it functions as an alternative pathway for nitrogen excretion.
Modulation of Intracellular Glutamine Pools
The synthesis of N²-Phenyl-L-glutamine directly impacts intracellular and systemic glutamine levels by consuming glutamine as a substrate. This process becomes a crucial mechanism for nitrogen waste removal in individuals with urea cycle disorders or liver failure, conditions characterized by elevated levels of ammonia and consequently high levels of glutamine, which is the primary non-toxic carrier of ammonia in the blood. wikipedia.orgnih.gov
In these pathological states, the body utilizes an alternative pathway to the urea cycle for nitrogen disposal. wikipedia.org The precursor to N²-Phenyl-L-glutamine, phenylacetate, conjugates with glutamine to form N²-Phenyl-L-glutamine. wikipedia.orgnih.gov This newly synthesized molecule is then excreted through the kidneys. wikipedia.orgnih.gov This mechanism effectively reduces the elevated glutamine and ammonia levels in the body, serving as a metabolic sink for excess nitrogen. nih.gov The renal clearance of N²-Phenyl-L-glutamine is inversely related to its plasma levels, highlighting its role in managing the body's glutamine pool. nih.gov
Interaction with Glutamine Transporters
The transport of the precursors of N²-Phenyl-L-glutamine, namely phenylalanine and glutamine, across cellular membranes is well-characterized and mediated by various amino acid transporters. For instance, the L-type amino acid transporter 1 (LAT1 or SLC7A5) is a known transporter for large neutral amino acids like phenylalanine and often functions as an antiporter, exchanging an intracellular substrate like glutamine for an extracellular one. nih.govmdpi.comfrontiersin.org
However, the specific mechanisms by which the conjugated metabolite, N²-Phenyl-L-glutamine, is transported across cell membranes or whether it directly interacts with the transporters of its precursors are not detailed in current research findings. The transport of N²-Phenyl-L-glutamine may occur through other, less specific pathways, such as paracellular transport, which involves the transfer of substances through the intercellular space between cells passively down a concentration gradient. wikipedia.org
Role as a Microbial-Mammalian Cometabolite
N²-Phenyl-L-glutamine is a classic example of a microbial-mammalian cometabolite, where its synthesis requires sequential metabolic processes from both the gut microbiota and the mammalian host. nih.govfrontiersin.org The process begins with the microbial breakdown of a dietary amino acid and concludes with enzymatic conjugation in mammalian tissues. nih.gov
Gut Microbiota Contribution to Phenylacetate Precursors
The journey to N²-Phenyl-L-glutamine begins in the colon with the microbial metabolism of dietary phenylalanine, an essential amino acid found in protein-rich foods like meat and dairy products. nih.govacs.org Gut microbes convert phenylalanine into the key precursor, phenylacetic acid (PAA). acs.orgnih.gov This conversion happens via a two-step process. First, phenylalanine is converted to phenylpyruvic acid (PPY). nih.gov Subsequently, PPY is transformed into PAA through two distinct microbial pathways. acs.orgnih.gov
Certain families of gut bacteria, including Christensenellaceae, Ruminococcaceae, and Lachnospiraceae, are major contributors to this process. nih.gov
| Pathway | Key Enzyme | Description | Source |
|---|---|---|---|
| Oxidative Decarboxylation | Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) | This pathway involves the oxidative decarboxylation of phenylpyruvic acid (PPY) to form an intermediate, phenylacetyl-CoA, which is then converted to PAA. | nih.gov |
| Non-Oxidative Decarboxylation | Phenylpyruvate decarboxylase (PPDC) | This pathway involves the non-oxidative decarboxylation of PPY to produce phenylacetaldehyde, which is subsequently converted into PAA. | nih.gov |
Mammalian Processing of Microbiota-Derived Metabolites
Once produced by the gut microbiota, phenylacetic acid (PAA) is absorbed from the colon into the portal circulation, from where it travels to the liver and kidneys. nih.govacs.org In the mitochondria of these mammalian organs, the final step of N²-Phenyl-L-glutamine synthesis occurs. wikipedia.org The enzyme phenylacetyltransferase catalyzes the conjugation of PAA (in the form of phenylacetyl-CoA) with the amino acid L-glutamine. wikipedia.orgacs.org This reaction completes the formation of N²-Phenyl-L-glutamine, which is then released into systemic circulation before being excreted in the urine. wikipedia.orgnih.gov This metabolic process is predominantly observed in humans. nih.govacs.org
| Metabolite Source | Organ | Key Enzyme | Reaction | Final Product | Source |
|---|---|---|---|---|---|
| Gut Microbiota | Liver, Kidneys | Phenylacetyltransferase | Phenylacetyl-CoA + L-glutamine → CoA + N²-Phenyl-L-glutamine | N²-Phenyl-L-glutamine | wikipedia.orgacs.org |
Enzymatic Interactions and Mechanistic Studies
Modulation of Glutaminase (B10826351) Activity
Glutaminase (GLS) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic pathway of glutaminolysis. nih.govacs.org In humans, two primary forms exist, GLS1 (with isozymes KGA and GAC) and GLS2. nih.govacs.org The activity of these enzymes is a key target in various pathologies, and several inhibitors, including structural analogs of glutamine, have been developed. nih.govtandfonline.com
Glutamine analogs can act as competitive inhibitors of glutaminase enzymes by binding directly to the catalytic active site, thereby blocking the binding of the natural substrate, L-glutamine. tandfonline.com These analogs share structural similarities with glutamine but often possess different functional groups in place of the amide moiety. tandfonline.com While direct competitive inhibition by N2-Phenyl-L-glutamine has not been extensively detailed, other glutamine analogs have demonstrated this mechanism. tandfonline.com For example, 6-diazo-5-oxo-L-norleucine (DON) is a well-known glutamine analog that inhibits glutaminase activity. tandfonline.com
Many potent glutaminase inhibitors function through allosteric regulation rather than direct competition at the active site. tandfonline.comnih.gov These inhibitors bind to a distinct allosteric pocket on the enzyme, often at the interface where enzyme subunits connect. nih.gov This binding induces a significant conformational change that renders the catalytic site inactive. nih.gov
Prominent examples of allosteric inhibitors include BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and its more potent analog, CB-839. nih.govnih.govacs.orgnih.gov BPTES binds to an allosteric pocket at the dimer interface of the kidney-type glutaminase (KGA), which is an isozyme of GLS1. nih.gov This binding stabilizes an inactive tetrameric state of the enzyme. nih.gov Another inhibitor, known as compound 968, also functions allosterically, but it preferentially interacts with the monomeric form of Glutaminase C (GAC) to block its activation. pnas.org These findings highlight that analogs with structural motifs similar to components of N2-Phenyl-L-glutamine (such as the phenylacetamido group in BPTES) can effectively modulate glutaminase activity through complex allosteric mechanisms. nih.govnih.gov
| Inhibitor | Target Isoenzyme(s) | Mechanism of Action |
|---|---|---|
| 6-diazo-5-oxo-L-norleucine (DON) | GLS1/GLS2 | Competitive (Glutamine Analog) tandfonline.com |
| BPTES | KGA/GAC (GLS1) | Allosteric; binds to dimer interface, stabilizing inactive form nih.govnih.gov |
| CB-839 (Telaglenastat) | GAC (GLS1) | Allosteric; potent noncompetitive inhibitor nih.govacs.org |
| Compound 968 | GAC (GLS1) | Allosteric; preferentially binds to inactive monomeric state pnas.org |
Effects on Glutamine Synthetase Activity
Glutamine Synthetase (GS) performs the reverse reaction of glutaminase, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). nih.govyoutube.com This enzyme plays a central role in nitrogen metabolism, ammonia detoxification, and balancing the cellular pools of glutamate and glutamine. nih.govresearchgate.net
The direct effects of N2-Phenyl-L-glutamine on the activity of glutamine synthetase are not extensively documented in scientific literature. The regulation of GS is complex, involving post-translational modifications and allosteric feedback inhibition. nih.gov Several molecules, including amino acids like glycine (B1666218) and alanine, as well as nucleotides such as CTP, can allosterically inhibit GS activity. youtube.com This feedback serves as a signal that cellular nitrogen and glutamine levels are sufficient, thus preventing the unnecessary synthesis of glutamine and consumption of ATP. youtube.com Given that N2-Phenyl-L-glutamine is a metabolic product derived from L-glutamine, its role, if any, in the feedback regulation of glutamine synthetase remains an area for further investigation.
Interaction with Other Enzymes in Amino Acid and Nitrogen Metabolism
The study of N²-Phenyl-L-glutamine's role within the broader context of cellular metabolism necessitates an examination of its potential interactions with key enzymes that govern the flux of amino acids and nitrogen. While direct enzymatic studies on N²-Phenyl-L-glutamine are not extensively documented in publicly available research, its structural similarity to L-glutamine—a central molecule in nitrogen transport and metabolism—allows for informed hypotheses about its potential enzymatic interactions. L-glutamine is a primary nitrogen donor for the biosynthesis of numerous compounds, including other amino acids and nucleotides. Enzymes that utilize L-glutamine are, therefore, of significant interest. The introduction of a phenyl group at the N²-position (the alpha-amino group) is expected to alter the molecule's size, hydrophobicity, and electronic properties, which would in turn influence its ability to bind to the active sites of these enzymes, potentially acting as a substrate, inhibitor, or modulator.
It is crucial to distinguish N²-Phenyl-L-glutamine from a more extensively studied related compound, N-phenylacetyl-L-glutamine (PAG). In PAG, a phenylacetyl group is attached to the alpha-amino group of L-glutamine. PAG is a metabolite formed from the conjugation of phenylacetate (B1230308) with glutamine, a process involved in nitrogen waste disposal, particularly in individuals with urea (B33335) cycle disorders. wikipedia.orgbevital.nonih.gov The enzymatic interactions of PAG are primarily related to its synthesis by enzymes like glutamine N-acetyl transferase. wikipedia.org In contrast, N²-Phenyl-L-glutamine features a phenyl group directly attached to the alpha-nitrogen of glutamine, a structural difference that would lead to distinct interactions with metabolic enzymes.
This section will explore the potential interactions of N²-Phenyl-L-glutamine with several key enzymes in amino acid and nitrogen metabolism, based on the known functions of these enzymes and their interactions with other L-glutamine analogs.
Glutamine Synthetase (GS)
Glutamine Synthetase (GS) is a critical enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of L-glutamine from L-glutamate and ammonia. wikipedia.orgnih.gov This reaction is a primary pathway for ammonia assimilation and detoxification in many organisms. nih.gov Given that N²-Phenyl-L-glutamine is a derivative of the product of this reaction, its most likely interaction with GS would be as a feedback inhibitor. The active site of GS binds L-glutamate and ammonia (or an ammonium (B1175870) ion), and the final product, L-glutamine, can regulate enzyme activity. It is plausible that N²-Phenyl-L-glutamine could mimic L-glutamine and bind to an allosteric or the active site, thereby inhibiting the synthesis of L-glutamine. The bulky phenyl group would likely prevent it from acting as a substrate for the reverse reaction.
Glutaminase (GLS)
Glutaminase (GLS) catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia, a reaction that is fundamental to providing glutamate for the TCA cycle and nitrogen for biosynthesis. nih.govresearchgate.net Various isoforms of glutaminase exist, with kidney-type glutaminase (GLS) being a major focus in cancer metabolism research due to the reliance of many tumor cells on glutamine. nih.govnih.gov Glutamine analogs are well-known inhibitors of GLS. For instance, 6-diazo-5-oxo-L-norleucine (L-DON) is a broad-spectrum glutamine antagonist that irreversibly inhibits glutaminase and other glutamine-utilizing enzymes. nih.gov
Given this context, N²-Phenyl-L-glutamine could potentially act as an inhibitor of glutaminase. The binding of L-glutamine to the GLS active site involves interactions with both the alpha-amino and the gamma-amide groups. The presence of a phenyl group on the alpha-amino nitrogen would sterically and electronically modify this interaction. Depending on the conformational flexibility of the enzyme's active site, N²-Phenyl-L-glutamine might bind and act as a competitive or non-competitive inhibitor. Allosteric glutaminase inhibitors, such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), demonstrate that molecules with phenyl groups can effectively modulate GLS activity, although BPTES interacts at a site distinct from the active site. acs.org
Asparagine Synthetase (ASNS)
Asparagine Synthetase (ASNS) is another vital enzyme in amino acid metabolism, catalyzing the synthesis of L-asparagine from L-aspartate. This reaction uses L-glutamine as the nitrogen donor, which is hydrolyzed to L-glutamate in the process. frontiersin.org ASNS is a member of the glutamine amidotransferase (GATase) family of enzymes, which have a specialized domain for hydrolyzing L-glutamine to provide ammonia for a separate synthetic reaction. frontiersin.org
The glutamine-binding domain of ASNS is a target for glutamine analogs. It is conceivable that N²-Phenyl-L-glutamine could inhibit ASNS by competing with L-glutamine for binding to the glutaminase domain. Successful inhibition would depend on whether the phenyl-substituted alpha-amino group can be accommodated within the active site. The effectiveness of the glutamine antagonist L-DON in inhibiting ASNS highlights the potential for glutamine mimics to disrupt this enzyme's function. nih.gov
Glutamate Dehydrogenase (GDH)
Glutamate Dehydrogenase (GDH) provides a crucial link between amino acid and carbohydrate metabolism by catalyzing the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia. frontiersin.org While GDH does not directly use L-glutamine as a substrate, its activity is tightly coupled with that of glutaminase and glutamine synthetase, which produce and consume its substrate, L-glutamate, respectively. Inhibition of glutamine-utilizing enzymes can indirectly affect GDH activity by altering the availability of L-glutamate. For example, inhibiting glutamine synthesis can lead to an increase in glutamate levels, potentially driving the GDH-dependent ammonia fixation into other amino acids like alanine. nih.gov Therefore, if N²-Phenyl-L-glutamine were to inhibit glutaminase, it could lead to a decrease in the glutamate pool available for GDH, thereby modulating its activity.
Aminotransferases
Aminotransferases, also known as transaminases, are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. These reactions are central to the synthesis and degradation of amino acids. Glutamine metabolism is interconnected with aminotransferase activity. For instance, glutamine can be a source of nitrogen for the synthesis of other non-essential amino acids through transamination reactions following its conversion to glutamate. cellbiolabs.com A study on the effects of glutamine supplementation in broilers showed an increased activity of aspartate aminotransferase, suggesting a link between glutamine availability and the activity of this enzyme. cellbiolabs.com
The potential interaction of N²-Phenyl-L-glutamine with aminotransferases is less direct. It is unlikely to be a substrate for most aminotransferases due to the substitution on the alpha-amino group, which is the site of the transamination reaction. However, by modulating the levels of glutamine and glutamate through its interaction with GS or GLS, N²-Phenyl-L-glutamine could indirectly influence the flux through various aminotransferase pathways.
Summary of Potential Enzymatic Interactions
The table below summarizes the key enzymes in amino acid and nitrogen metabolism and their potential interactions with N²-Phenyl-L-glutamine, based on its structural similarity to L-glutamine and the known behavior of other glutamine analogs.
| Enzyme | Primary Function | Natural Substrates | Potential Interaction with N²-Phenyl-L-glutamine | Rationale |
|---|---|---|---|---|
| Glutamine Synthetase (GS) | Synthesizes L-glutamine from L-glutamate and ammonia. | L-glutamate, Ammonia, ATP | Inhibitor | Acts as a product analog, potentially causing feedback inhibition. |
| Glutaminase (GLS) | Hydrolyzes L-glutamine to L-glutamate and ammonia. | L-glutamine | Inhibitor | May compete with L-glutamine for binding to the active site, similar to other glutamine analogs. |
| Asparagine Synthetase (ASNS) | Synthesizes L-asparagine from L-aspartate, using L-glutamine as a nitrogen donor. | L-aspartate, L-glutamine, ATP | Inhibitor | Could compete with L-glutamine at the glutamine-hydrolyzing domain. |
| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate. | L-glutamate, NAD(P)+ | Indirect modulator | Interaction would likely be indirect, by altering the availability of L-glutamate through effects on GS or GLS. |
| Aminotransferases | Transfer amino groups between amino acids and keto acids. | Various amino acids and keto acids | Indirect modulator | Unlikely to be a direct substrate. May indirectly influence activity by modulating the glutamine/glutamate pool. |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is essential for isolating N²-Phenyl-L-glutamine from other components in a mixture. Reversed-phase chromatography is a commonly employed strategy for amino acid derivatives. umich.eduresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N²-Phenyl-L-glutamine. The method typically employs a reversed-phase column, such as a C18, to separate the compound based on its hydrophobicity. umich.edunih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as sodium acetate (B1210297) or formic acid) is used to elute the compound from the column. umich.eduresearchgate.net
For enhanced separation and detection, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be utilized. umich.eduresearchgate.net The resulting phenylthiocarbamyl derivative is more amenable to reversed-phase separation and exhibits strong UV absorbance, typically monitored around 254 nm. researchgate.net
Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and identification. Electrospray ionization (ESI) is a common interface that generates ions of N²-Phenyl-L-glutamine, which are then analyzed by the mass spectrometer. This dual detection provides retention time data from HPLC and mass-to-charge ratio data from MS, offering high specificity and sensitivity. researchgate.netresearchgate.net
Table 1: Example HPLC Parameters for N²-Phenyl-L-glutamine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.05 M Sodium Acetate (pH 5.1) with 2% Acetonitrile |
| Mobile Phase B | 60% Acetonitrile in Water |
| Gradient | Linear or multi-step gradient elution |
| Flow Rate | 1.0 - 1.2 mL/min |
| Temperature | 40-55 °C |
| UV Detection | 254 nm (with PITC derivatization) |
| MS Detection | Electrospray Ionization (ESI), Positive Ion Mode |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. digitellinc.com An unbuffered UPLC method coupled with a fluorescence detector (FLD) has been shown to be effective for the high-resolution detection of various amino acids. digitellinc.com For N²-Phenyl-L-glutamine, a UPLC system with a phenyl-hexyl column could provide rapid and efficient separation. nih.gov The higher pressure tolerance of UPLC systems allows for faster flow rates, reducing a typical analysis time from over 30 minutes to under 3 minutes. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of N²-Phenyl-L-glutamine. iupac.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Techniques such as 1D ¹H and ¹³C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the chemical environment of each atom and the connectivity within the molecule.
For N²-Phenyl-L-glutamine, ¹H NMR would reveal signals corresponding to the protons on the phenyl ring, the α-hydrogen, and the β- and γ-protons of the glutamine side chain. hmdb.cahmdb.cachemicalbook.com ¹³C NMR would similarly identify all the unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups. These comprehensive datasets allow for the complete assignment of the molecule's constitution.
Table 2: Predicted ¹H NMR Chemical Shifts for N²-Phenyl-L-glutamine
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.0 - 7.5 |
| α-H | ~4.0 - 4.5 |
| γ-CH₂ | ~2.5 |
| β-CH₂ | ~2.2 |
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of N²-Phenyl-L-glutamine. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) is used for structural confirmation through controlled fragmentation of the parent ion. For glutamine-containing compounds, characteristic fragmentation pathways include the neutral loss of ammonia (B1221849) (-17 Da) and water (-18 Da). nih.govnist.govnih.gov In-source cyclization of the glutamine moiety to a pyroglutamic acid derivative can sometimes be observed, which is an important consideration during analysis. acs.org The fragmentation of the phenyl group would also produce characteristic ions, such as m/z 77 (phenyl) and 91/92 (tropylium ion or related structures), further confirming the structure. uu.nl
Table 3: Expected Mass Spectrometry Data for N²-Phenyl-L-glutamine (C₁₁H₁₄N₂O₃)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 223.11 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | 205.10 | Loss of Water |
| [M-NH₃+H]⁺ | 206.10 | Loss of Ammonia |
| [C₆H₅]⁺ | 77.04 | Phenyl group fragment |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the N²-Phenyl-L-glutamine molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of specific functional groups.
The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide and amine groups, C=O stretching of the amide and carboxylic acid, C-N stretching, and vibrations associated with the aromatic phenyl ring. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the vibrations of the phenyl ring and the carbon backbone. researchgate.netsemanticscholar.org Polarized micro-Raman studies can offer insights into the molecular orientation in a crystalline state. researchgate.net
Table 4: Key Vibrational Frequencies for N²-Phenyl-L-glutamine
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H (Amide) | 3200 - 3400 | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | 1700 - 1730 | Stretching |
| C=O (Amide I) | 1630 - 1680 | 1630 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |
| N-H (Amide II) | 1510 - 1570 | - | Bending |
| C-N | 1200 - 1350 | 1200 - 1350 | Stretching |
X-ray Crystallography for Molecular and Enzyme-Complex Structure Determination
X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline compound. This method relies on the diffraction of an X-ray beam by the ordered atomic lattices within a crystal. The resulting diffraction pattern provides detailed information about the electron density distribution, from which the mean positions of atoms, their chemical bonds, and other structural features can be determined.
In the context of N2-Phenyl-L-glutamine, X-ray crystallography would be instrumental in defining its exact molecular geometry, including bond lengths, bond angles, and torsional angles. Such data provides foundational knowledge for understanding its physicochemical properties and steric interactions. Furthermore, determining the crystal structure of N2-Phenyl-L-glutamine in complex with enzymes would offer critical insights into its mechanism of action. By visualizing the binding orientation of the compound within the active site of a target enzyme, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and biological activity.
As of the current literature review, specific crystallographic data for N2-Phenyl-L-glutamine, either as an isolated molecule or in an enzyme complex, is not publicly available. The determination of its crystal structure remains a subject for future research endeavors.
Table 1: Hypothetical Crystallographic Data for N2-Phenyl-L-glutamine
Note: The following table is a hypothetical representation of the type of data that would be obtained from an X-ray crystallography experiment and is for illustrative purposes only, as no experimental data has been published.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1577.5 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| Resolution (Å) | 1.2 |
| R-factor | 0.045 |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing is a powerful technique used to track the metabolic fate of a molecule by replacing one or more of its atoms with an isotope. Common stable isotopes used in metabolic studies include Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). By introducing an isotopically labeled version of N2-Phenyl-L-glutamine into a biological system, researchers can follow its absorption, distribution, metabolism, and excretion. The labeled atoms act as a beacon, allowing for the identification and quantification of downstream metabolites using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic flux analysis (MFA) is a complementary computational approach that utilizes isotopic tracing data to quantify the rates (fluxes) of metabolic reactions within a cellular network. By measuring the incorporation of isotopes into various metabolites over time, MFA can construct a detailed map of metabolic pathways and their activities. This provides a dynamic view of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are regulated in response to different conditions.
For N2-Phenyl-L-glutamine, isotopic tracing studies could elucidate its metabolic pathways, identifying key enzymes and metabolic products. For example, labeling the phenyl group could track its potential hydroxylation or conjugation, while labeling the glutamine moiety could reveal its involvement in amino acid metabolism or the urea (B33335) cycle. Metabolic flux analysis would then quantify the contribution of N2-Phenyl-L-glutamine to these various pathways.
Currently, specific studies employing isotopic tracing and metabolic flux analysis for N2-Phenyl-L-glutamine are not found in the reviewed scientific literature. The application of these methodologies would be a valuable future step in comprehensively understanding the metabolism and biochemical role of this compound.
Table 2: Potential Isotopic Tracers for N2-Phenyl-L-glutamine Metabolic Studies
| Isotopic Label | Position of Label | Potential Metabolic Insights |
| ¹³C | Uniformly labeled phenyl ring | Fate of the phenyl group, including potential aromatic hydroxylation and conjugation pathways. |
| ¹³C | Uniformly labeled glutamine backbone | Contribution to the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and other central carbon metabolism pathways. |
| ¹⁵N | Amide nitrogen of the glutamine side chain | Role in nitrogen metabolism, including transamination reactions and potential contribution to the urea cycle. |
| ¹⁵N | Alpha-amino nitrogen | Involvement in general amino acid metabolism and protein synthesis. |
Molecular Mechanisms and Structure Activity Relationships Sar
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the intrinsic conformational preferences and dynamic behavior of molecules. nih.gov These methods are essential for understanding how a molecule like N2-Phenyl-L-glutamine adopts different three-dimensional shapes and how these shapes influence its biological activity. While specific MD studies focusing exclusively on N2-Phenyl-L-glutamine are not extensively detailed in the literature, the principles can be understood from studies on related amino acid derivatives and glutamine-binding proteins.
MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. nih.gov Such simulations provide high-resolution information about the underlying conformational ensembles that are often difficult to capture with experimental methods alone. nih.gov For a molecule like N2-Phenyl-L-glutamine, key areas of conformational flexibility would include the rotation around the single bonds of the glutamine side chain and the bond connecting the phenyl group to the alpha-amino nitrogen.
Studies on similar peptides, such as end-capped Gly-Gly-X-Gly-Gly pentapeptides, have been used to model the unstructured states of proteins and determine the conformational preferences of individual amino acids. nih.gov These simulations show that even in a flexible peptide, amino acids exhibit preferences for particular regions of the Ramachandran map, such as the αR, β, and αL quadrants. nih.gov A similar approach could be applied to N2-Phenyl-L-glutamine to determine the preferential orientations of its phenyl and glutamine side-chain moieties.
Furthermore, MD simulations are crucial for elucidating conformational changes in proteins upon ligand binding. For instance, simulations of Glutamine 5′-phosphoribosylpyrophosphate amidotransferase (GPATase) have been used to characterize the coordination of catalysis at two separate active sites. nih.gov These studies reveal that differences in conformation between active and inactive forms of an enzyme can occur in flexible loops and extend to the core domains, highlighting the dynamic nature of molecular recognition. nih.gov
Molecular Docking and Computational Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for predicting binding modes and affinities of small molecules within the binding site of a target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them using a scoring function to identify the most favorable binding pose.
The scoring functions in docking algorithms estimate the binding free energy and typically include terms for various interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov For example, a modified Lennard-Jones 12-6 term can be used to estimate van der Waals interactions, making the scoring function "soft" to avoid heavily penalizing small geometric imperfections in the binding pose. nih.gov The contribution of intermolecular hydrogen bonds is a critical component of these scoring functions. nih.gov
For N2-Phenyl-L-glutamine, a molecular docking study would aim to predict how its distinct chemical features interact with a protein target. Key interactions would likely involve:
Hydrogen Bonding: The amide group in the glutamine side chain and the backbone amide and carboxyl groups can act as hydrogen bond donors and acceptors.
Pi-Stacking/Hydrophobic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) or hydrophobic interactions within the binding pocket.
Salt Bridges: The terminal carboxylate group can form salt bridges with positively charged residues such as Lysine or Arginine. nih.gov
Advanced docking protocols may be combined with molecular dynamics simulations to refine the docked poses and to analyze the stability of the predicted ligand-protein complex over time. nih.gov This combined approach provides a more dynamic and realistic view of the binding event, accounting for the flexibility of both the ligand and the protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. symbiosisonlinepublishing.com Numerous QSAR studies have been performed on analogs of glutamine to understand the structural requirements for their anticancer activity, given that glutamine is a major metabolic substrate for cancer cells. scispace.comresearchgate.net
These studies have employed a variety of statistical methods and molecular descriptors to build predictive models. The general goal is to identify the physicochemical properties, electronic features, and structural motifs that govern the activity of these compounds. symbiosisonlinepublishing.com
One study performed a QSAR analysis on a series of 5-N-substituted-2-(substituted benzenesulphonyl)-L-glutamines to understand the substitutional requirements for their anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells. scispace.com Using the Fujita-Ban model, the study found that substituents at the 3' and 5'-positions of the phenyl ring generally decreased anticancer activity, whereas a bromine atom at the 4'-position and a chlorine atom at the 2'-position were positively correlated with activity. scispace.com
Another comprehensive QSAR study on thirty-six 5-N-substituted-2-(substituted benzenesulphonyl) glutamine compounds utilized several advanced statistical tools, including Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Network (ANN) calculations. symbiosisonlinepublishing.com The structures were optimized using Density Functional Theory (DFT), and various electronic and topologic descriptors were computed. symbiosisonlinepublishing.comresearchgate.net This work demonstrated that computational models could be established to reliably predict the tumor weight inhibition of these glutamine analogs. symbiosisonlinepublishing.com The robustness of the models was validated using cross-validation and external test sets. researchgate.net
The table below summarizes findings from various QSAR studies on glutamine analogs, highlighting the models used and the key structural features influencing their activity.
Elucidation of Binding Sites and Allosteric Modulatory Mechanisms
The biological effect of a ligand is determined by its interaction with a specific binding site on a protein. While many ligands bind to the primary, or orthosteric, site (the same site as the endogenous substrate), others bind to distinct, topographically separate sites known as allosteric sites. nih.gov Ligands that bind to allosteric sites are called allosteric modulators, and they can alter the receptor's response to the orthosteric ligand. nih.gov
Allosteric modulators are classified based on their effect on the orthosteric ligand's function:
Positive Allosteric Modulators (PAMs): Increase the functional response of the orthosteric ligand. mdpi.com
Negative Allosteric Modulators (NAMs): Inhibit the functional response of the orthosteric ligand. mdpi.com
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators. mdpi.com
The elucidation of allosteric binding sites and their modulatory mechanisms is a key area of research, as allosteric modulators can offer higher selectivity than orthosteric ligands due to the lower conservation of allosteric sites across protein families. mdpi.com
Computational and experimental methods are used in concert to identify and characterize these sites. Computational tools can predict potential allosteric sites on a protein's surface. mdpi.com These predictions can then be validated through experimental techniques such as site-directed mutagenesis, where specific amino acids in the predicted site are altered to observe the effect on modulator binding and function. nih.gov
Studies on the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a receptor for the endogenous ligand glutamate, provide significant insight into allosteric modulation. Research has shown a two-way allosterism between the orthosteric and allosteric binding sites. nih.gov For example, the binding of a PAM to mGlu2 can be influenced by the presence of glutamate, and conversely, the PAM can alter the binding kinetics of the orthosteric agonist, often by decreasing the dissociation rate (koff). nih.govresearchgate.net This kinetic effect can lead to a prolonged cellular response. researchgate.net Computational docking and molecular dynamics studies on mGlu2 have helped to visualize the plausible binding modes of PAMs and identify key amino acid movements important for allosteric activation. nih.gov
Compound Index
Advanced Research Applications and Future Directions
Utilization in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. N2-Phenyl-L-glutamine has emerged as a key molecule in these studies, particularly in identifying biomarkers and understanding metabolic pathway disruptions.
Untargeted and targeted metabolomic analyses have consistently identified N2-Phenyl-L-glutamine as a potential biomarker for various diseases characterized by metabolic disturbances. frontiersin.orgnih.gov Elevated plasma levels of this compound have been associated with an increased risk and severity of several health conditions.
In the context of cerebrovascular disease, metabolomic profiling of ischemic stroke patients revealed significantly higher plasma levels of N2-Phenyl-L-glutamine compared to healthy controls. frontiersin.org These elevated levels were not only associated with the incidence of stroke but also with the severity of symptoms and unfavorable functional outcomes three months after the event. frontiersin.org Similarly, research into diabetic complications has highlighted N2-Phenyl-L-glutamine as a novel biomarker for distal symmetric polyneuropathy (DSPN) in patients with type 2 diabetes. nih.gov As the disease progresses from diabetes to DSPN, the concentration of N2-Phenyl-L-glutamine shows a significant increase. nih.gov
Beyond neurological and endocrine disorders, its role as a biomarker extends to cardiovascular diseases (CVDs). researchgate.net Studies have demonstrated a link between high plasma concentrations of N2-Phenyl-L-glutamine and an increased risk for major adverse cardiac events, including myocardial infarction and stroke. nih.gov
| Associated Condition | Key Findings | Reference |
|---|---|---|
| Ischemic Stroke | Elevated plasma levels are associated with the presence, severity, and unfavorable outcomes of ischemic stroke. | frontiersin.org |
| Type 2 Diabetes with Distal Symmetric Polyneuropathy (DSPN) | Plasma concentrations increase as type 2 diabetes progresses to DSPN, indicating its potential as a biomarker for this complication. | nih.gov |
| Cardiovascular Diseases (CVDs) | Higher levels are linked to an increased risk of major adverse cardiac events and thrombosis. | researchgate.netnih.gov |
| Cognitive Impairment | Dysregulated levels have been identified as a potential biomarker for lead-induced cognitive impairment. | nih.gov |
The identification of N2-Phenyl-L-glutamine as a differential metabolite in various disease states provides valuable insights into the underlying pathophysiology. Its fluctuating levels can reflect alterations in specific metabolic pathways. For instance, in metabolomic studies of ischemic stroke, N2-Phenyl-L-glutamine was among 120 differential metabolites detected, and its elevation was linked to significantly altered metabolic pathways, including purine (B94841) metabolism and the tricarboxylic acid (TCA) cycle. frontiersin.org
Glutamine, a precursor of N2-Phenyl-L-glutamine, is a critical nitrogen donor for the de novo synthesis of purines and pyrimidines, which are essential for cell proliferation and energy metabolism. nih.govnih.gov Alterations in N2-Phenyl-L-glutamine levels may, therefore, signal a dysregulation in nucleotide biosynthesis. embopress.org Furthermore, glutamine metabolism is intrinsically linked to the TCA cycle, providing anaplerotic carbon to replenish cycle intermediates. nih.govcellsignal.com The detection of altered N2-Phenyl-L-glutamine levels alongside changes in TCA cycle intermediates suggests a shift in cellular energy metabolism, a common feature in many pathological conditions. frontiersin.orgnih.gov Profiling N2-Phenyl-L-glutamine thus serves as an indirect method to monitor perturbations in these core metabolic pathways.
Applications in Microbiome Research
The gut microbiome plays a crucial role in human health and disease, partly through the production of a vast array of metabolites. N2-Phenyl-L-glutamine is a prime example of a meta-organismal metabolite, requiring both microbial and host activities for its synthesis, making it a focal point in microbiome research. nih.govresearchgate.net
The synthesis of N2-Phenyl-L-glutamine is a two-step process that exemplifies the intricate metabolic interplay between the host and its gut microbiota. nih.govresearchgate.net The process begins in the colon, where gut bacteria metabolize dietary L-phenylalanine into phenylacetic acid (PAA). nih.govresearchgate.net This conversion is carried out by various microbial enzymes. nih.govnih.gov PAA is then absorbed into the host's circulation and transported to the liver and kidneys. nih.govresearchgate.net In these organs, host enzymes conjugate PAA with L-glutamine to form N2-Phenyl-L-glutamine, which is subsequently released into the bloodstream and eventually excreted in the urine. researchgate.netnih.gov
Studying the levels of N2-Phenyl-L-glutamine allows researchers to investigate the functional capacity of the gut microbiome to process dietary amino acids and the host's capacity to conjugate the resulting microbial metabolites. rsc.org This provides a window into the complex co-metabolic network that exists between humans and their intestinal microbes.
A "metabolite signature" refers to a unique pattern of metabolites that can characterize a specific physiological or pathological state. As a prominent metabolite derived from gut microbial activity, N2-Phenyl-L-glutamine is a key component of these signatures. researchgate.net Its plasma concentration is influenced by diet (specifically protein intake), the composition and activity of the gut microbiota (including bacteria from families like Lachnospiraceae and Ruminococcaceae), and host metabolic functions. researchgate.netfoodb.ca
Elevated levels of N2-Phenyl-L-glutamine in the blood serve as a signature of specific gut microbial activities that are linked to adverse health outcomes, such as cardiovascular and metabolic diseases. researchgate.net Therefore, monitoring this compound is integral to understanding how microbial-derived metabolites can influence host pathophysiology, offering a tangible link between gut dysbiosis and systemic disease. nih.gov
Development as Biochemical Probes for Metabolic Pathways
While N2-Phenyl-L-glutamine is extensively studied as a biomarker identified through metabolomics, its development as a tool for metabolomics research represents a promising future direction. Biochemical probes, such as molecules tagged with fluorescent labels, are invaluable for visualizing and tracking metabolic processes in living cells. rsc.org
Currently, there is no widespread application of N2-Phenyl-L-glutamine as a biochemical probe. However, research into developing fluorescently labeled amino acids, including glutamine and asparagine, has demonstrated the feasibility and utility of such tools. researchgate.netrsc.org These fluorescent analogs allow for the real-time tracking of amino acid uptake and their incorporation into various metabolic pathways. rsc.org
The development of a fluorescently tagged N2-Phenyl-L-glutamine or its precursor, phenylacetic acid, could provide a powerful tool for future research. Such a probe would enable scientists to:
Directly visualize the uptake of this metabolite by different cell types.
Track its subcellular localization.
Investigate its interactions with cellular machinery, such as the adrenergic receptors it is known to affect. researchgate.netresearchgate.net
Elucidate the downstream effects on pathways like the TCA cycle and purine metabolism with greater precision.
This would move the study of N2-Phenyl-L-glutamine from being purely observational (measuring its concentration) to being mechanistic (observing its direct actions within a cell), significantly advancing the understanding of its biological roles.
Mechanistic Studies in Cellular and In Vitro Models for Amino Acid Metabolism
N2-Phenyl-L-glutamine and its analogs serve as valuable tools for dissecting the complex mechanisms of amino acid metabolism in cellular and in vitro models. These compounds help researchers understand the kinetics and regulation of amino acid transporters and metabolic enzymes.
Studies using in vitro models, such as rat brain cortex slices and primary astrocyte cultures, have been instrumental in characterizing the transport systems for glutamine. nih.govbiomart.cn These systems are crucial for the glutamate-glutamine cycle, which maintains neurotransmitter balance in the brain. nih.govnih.gov Glutamine transport into cells is mediated by several carrier systems, including both sodium-dependent (Systems N, A, ASC) and sodium-independent (System L) transporters. biomart.cnnih.gov By using analogs like N2-Phenyl-L-glutamine, researchers can probe the specificity and function of these individual transporters. For instance, competitive inhibition studies can reveal which transporters recognize the analog, providing insights into their substrate-binding sites and transport mechanisms.
In cancer research, glutamine metabolism is a key area of investigation, as many tumor cells exhibit "glutamine addiction" to fuel their rapid proliferation. nih.gov Glutamine transporters are often highly expressed in cancer cells and are considered promising therapeutic targets. researchgate.net Cellular models are used to study how glutamine analogs interfere with glutamine uptake and subsequent metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Understanding these mechanisms at a cellular level is a critical step in developing new anti-cancer strategies.
The table below summarizes key glutamine transport systems studied in cellular and in vitro models, which are relevant targets for mechanistic studies using glutamine analogs.
| Transporter System | SLC Family | Key Characteristics | Tissues Studied in vitro |
| ASCT2 | SLC1A5 | Na+-dependent; transports neutral amino acids. | Brain, Cancer Cells |
| LAT1 | SLC7A5 | Na+-independent; transports large neutral amino acids. | Cancer Cells |
| LAT2 | SLC7A8 | Na+-independent; transports small neutral amino acids. | Epithelial Cells |
| B0AT1 | SLC6A19 | Na+-dependent; transports neutral amino acids. | Kidney, Intestine |
| SNAT5 | SLC38A5 | Na+/H+ antiporter; transports neutral amino acids. | Liver, Brain, Pancreas |
This table is based on information from references nih.govresearchgate.net.
Computational Design of Novel Analogs for Research Tools
Computational chemistry and molecular modeling have become indispensable for the rational design of novel chemical probes, including analogs of N2-Phenyl-L-glutamine. These in silico methods allow for the efficient screening of virtual libraries of compounds and the prediction of their binding affinities and specificities for target proteins, such as amino acid transporters and enzymes.
One powerful approach involves the use of quantum chemical calculations, like Density Functional Theory (DFT), to analyze the interaction energies between glutamine or its analogs and potential binding partners. researchgate.net Such calculations can elucidate the fundamental forces driving molecular recognition, including hydrogen bonding and electrostatic interactions. This information is critical for designing analogs with enhanced affinity or selectivity for a specific biological target. For example, by modeling the active site of a glutamine transporter, researchers can design an analog that fits perfectly, acting as a potent and selective inhibitor. nih.gov
Furthermore, advances in machine learning and deep learning are revolutionizing protein design and drug discovery. nih.gov These techniques can be used to design novel protein scaffolds or to predict the functional consequences of modifying a small molecule. In the context of N2-Phenyl-L-glutamine, computational methods could be employed to design analogs with specific properties, such as:
Increased stability: Modifying the structure to prevent rapid metabolic degradation.
Fluorescent tagging: Incorporating a fluorescent group to visualize transport and localization within cells.
Improved membrane permeability: Altering physicochemical properties to enhance cellular uptake.
These computationally designed analogs can then be synthesized and validated experimentally, serving as sophisticated research tools to probe biological systems with high precision.
Integration with Systems Biology and Multi-Omics Approaches
The study of N2-Phenyl-L-glutamine and its effects on cellular metabolism is greatly enhanced by its integration with systems biology and multi-omics approaches. These strategies provide a holistic view of the molecular changes occurring within a biological system in response to a specific perturbation, such as treatment with a glutamine analog.
Multi-omics studies typically involve the comprehensive analysis of the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites). By applying these techniques, researchers can move beyond a single pathway and understand the global impact of altering glutamine metabolism. For example, a multi-omics analysis of cancer cells treated with a glutamine transport inhibitor could reveal widespread changes in gene expression, protein levels, and metabolite concentrations. nih.govspringermedizin.de This data can uncover novel metabolic vulnerabilities and resistance mechanisms.
Recent studies have successfully used multi-omics approaches to investigate the role of glutamine metabolism in diverse contexts, including endometrial cancer, Alzheimer's disease, and renal organoid development. nih.govnih.govthemoonlight.io In these studies, glutamine-related pathways were identified as central hubs in the complex networks of molecular interactions. By introducing a specific probe like N2-Phenyl-L-glutamine into such a system, researchers can trace its influence across different molecular layers, linking changes in metabolite levels to downstream effects on gene expression and protein function. This integrative approach is crucial for building comprehensive models of cellular metabolism and disease.
Unexplored Biochemical Interactions and Physiological Roles (beyond nitrogen excretion)
While the role of N2-Phenylacetyl-L-glutamine (PAGln) in the disposal of excess nitrogen is well-established, emerging evidence suggests that it may have other significant biochemical and physiological roles. nih.govnih.gov Investigating these unexplored functions is a key direction for future research.
A particularly compelling area of investigation is the link between PAGln and cardiovascular health. Recent cohort studies have identified PAGln as a potential biomarker for predicting the recurrence of stroke. nih.gov The proposed mechanism involves the interaction of PAGln with adrenergic receptors on platelets, which could influence vascular function and thrombosis. This finding points to a novel signaling role for this metabolite, extending far beyond its function as a simple waste product.
Furthermore, glutamine metabolism is intricately linked to cellular signaling pathways that control growth and homeostasis, such as the TORC1 pathway. nih.govresearchgate.net In yeast, the Npr2 complex regulates TORC1 activity in response to nutrient availability, thereby controlling the utilization of glutamine for biosynthesis. nih.gov It is plausible that glutamine derivatives could modulate these signaling networks, thereby influencing fundamental cellular processes.
Other potential but less explored roles for glutamine and its derivatives include:
Immune function: Glutamine is a critical nutrient for immune cells, and its metabolism can impact inflammatory responses. nih.govresearchgate.net
Neurotoxicity: Under conditions of hyperammonemia, excessive glutamine production in astrocytes can lead to osmotic stress and neuronal dysfunction. nih.gov
These examples highlight that N2-Phenyl-L-glutamine and related molecules may participate in a wide range of biological processes that are yet to be fully understood.
Methodological Advancements in Analytical Techniques and Isotopic Tracing
Progress in understanding the metabolic fate and function of N2-Phenyl-L-glutamine is heavily reliant on advancements in analytical chemistry and isotopic tracing methodologies.
Analytical Techniques:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of N2-Phenylacetyl-L-glutamine in biological samples like plasma and urine. nih.govresearchgate.net Modern LC-MS/MS methods offer high resolution and accuracy, allowing for the reliable measurement of even low concentrations of the metabolite. nih.gov These techniques are essential for clinical studies seeking to validate PAGln as a biomarker and for basic research investigating its metabolic pathways.
| Analytical Method | Sample Type | Key Advantage | Reference |
| LC-MS/MS | Urine | High sensitivity for biomarker quantification. | researchgate.net |
| LC-MS/MS | Plasma | Accurate measurement for clinical correlation. | nih.gov |
| HPLC-UV | Pharmaceutical | Routine analysis for quality control. | researchgate.net |
| IEC with Post-Column Derivatization | Food Additives | Specific for glutamine determination. | scirp.org |
Isotopic Tracing: Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. By using glutamine labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the fate of its carbon and nitrogen atoms within the cell. nih.govresearchgate.net For example, [U-¹³C₅]glutamine can be used to trace the entry of glutamine-derived carbon into the TCA cycle. nih.gov
This methodology could be extended to synthesized, isotopically labeled N2-Phenyl-L-glutamine. Such a tracer would allow researchers to:
Determine the rate of its uptake and metabolism by cells.
Identify the specific enzymes that act upon it.
Uncover the downstream metabolic products derived from it. pnas.org
The combination of advanced analytical methods and sophisticated isotopic tracing experiments provides a robust toolkit for elucidating the complex biology of N2-Phenyl-L-glutamine and its analogs. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of N²-Phenyl-L-glutamine derivatives?
Methodological Answer:
- Use factorial experimental designs to systematically vary reaction parameters (e.g., temperature, time, solvent) and identify optimal conditions. For example, employed factorial experiments to determine the most efficient synthesis routes for glutamine derivatives .
- Employ quantum-mechanical modeling tools like HyperChem 8.0.6 to predict reaction pathways and stability of intermediates. Semi-empirical methods (e.g., PM3) can estimate physicochemical properties and guide synthetic routes .
Q. What methods are recommended for characterizing the physicochemical properties of N²-Phenyl-L-glutamine?
Methodological Answer:
- Molecular modeling software (e.g., HyperChem) can calculate QSAR parameters such as hydrophobicity (logP), polar surface area, and toxicity profiles .
- Experimental techniques include melting point determination (via Mel-Temp modules) and HPLC for purity validation (>95%) . Toxicity testing should follow standardized protocols (e.g., acute toxicity assays in model organisms) .
Q. What storage and handling conditions ensure the stability of N²-Phenyl-L-glutamine?
Methodological Answer:
- Store at -20°C in airtight containers to prevent degradation. Transport at room temperature with desiccants to avoid moisture exposure .
- Regularly validate stability using HPLC or TLC to monitor purity over time .
Advanced Research Questions
Q. How does N²-Phenyl-L-glutamine interact with cellular metabolic pathways, particularly in cancer?
Methodological Answer:
- Investigate its role in glutaminolysis , a metabolic pathway critical for proliferating cells. Use isotope tracing (e.g., ¹³C-glutamine) to track incorporation into the TCA cycle and biomass synthesis .
- Assess regulation by oncogenic transcription factors (e.g., Myc) using gene knockout models or RNA-seq to identify downstream targets like glutamine transporters (e.g., SLC1A5) .
Q. What methodological approaches are used to study N²-Phenyl-L-glutamine as a disease biomarker?
Methodological Answer:
- Metabolomics workflows : Combine LC-MS or NMR with multivariate statistical analysis (e.g., PCA) to correlate plasma/urine levels with clinical outcomes (e.g., cardiovascular disease) .
- Validate findings in prospective cohort studies with power calculations to ensure sample size adequacy (e.g., Festin’s guidelines for animal studies) .
Q. How can contradictions in toxicity data for N²-Phenyl-L-glutamine derivatives be resolved?
Methodological Answer:
Q. What models predict the biological activity of N²-Phenyl-L-glutamine derivatives?
Methodological Answer:
- In silico QSAR modeling : Use HyperChem or similar tools to predict receptor binding affinities and ADMET properties .
- In vitro assays : Test derivatives in cancer cell lines (e.g., HeLa) under glutamine-depleted conditions to evaluate metabolic addiction .
Key Research Insights
- Synthesis & Optimization : Factorial experiments and computational modeling are critical for efficient derivative synthesis .
- Biomarker Potential : Elevated plasma levels correlate with cardiovascular disease, requiring rigorous metabolomic validation .
- Metabolic Role : Myc-driven glutaminolysis links N²-Phenyl-L-glutamine to cancer cell proliferation, suggesting therapeutic targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
